molecular formula C14H11NO4 B6386827 MFCD18316856 CAS No. 1261953-88-1

MFCD18316856

Cat. No.: B6386827
CAS No.: 1261953-88-1
M. Wt: 257.24 g/mol
InChI Key: AUDWLYHNZBKNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a derivative of pyridinecarboxylic acid, featuring a formyl group attached to a phenyl ring and a methoxy group on the pyridine ring. It is utilized in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)-2-methoxy-3-pyridinecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylphenylboronic acid and 2-methoxy-3-pyridinecarboxylic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to couple the 4-formylphenylboronic acid with 2-methoxy-3-pyridinecarboxylic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The formyl group in 5-(4-Formylphenyl)-2-methoxy-3-pyridinecarboxylic acid can undergo oxidation to form a carboxylic acid group.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 5-(4-Carboxyphenyl)-2-methoxy-3-pyridinecarboxylic acid.

    Reduction: 5-(4-Hydroxyphenyl)-2-methoxy-3-pyridinecarboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Utilized in the synthesis of biologically active compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Used in the development of new pharmaceutical agents.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Formylphenyl)-2-methoxy-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

    5-(4-Formylphenyl)-2-methoxybenzoic acid: Similar structure but with a benzoic acid core instead of pyridine.

    4-Formylphenylboronic acid: Lacks the methoxy and pyridinecarboxylic acid groups.

    2-Methoxy-3-pyridinecarboxylic acid: Lacks the formyl and phenyl groups.

Uniqueness:

  • The combination of a formyl group, methoxy group, and pyridinecarboxylic acid in a single molecule provides unique reactivity and biological activity.
  • The presence of the pyridine ring distinguishes it from similar benzoic acid derivatives, offering different electronic and steric properties.

Properties

IUPAC Name

5-(4-formylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-12(14(17)18)6-11(7-15-13)10-4-2-9(8-16)3-5-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDWLYHNZBKNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687039
Record name 5-(4-Formylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-88-1
Record name 5-(4-Formylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.